molecular formula C17H19NO3 B12785046 Desethylreboxetine CAS No. 351330-75-1

Desethylreboxetine

Cat. No.: B12785046
CAS No.: 351330-75-1
M. Wt: 285.34 g/mol
InChI Key: PODXMAMDNUUSTL-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desethylreboxetine involves the desethylation of Reboxetine. This process typically requires specific reagents and conditions to achieve the desired product. One common method involves the use of sub-stoichiometric [13C]CH3I for radiomethylation .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar principles to laboratory synthesis, scaled up for larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Desethylreboxetine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction often involves nucleophiles like halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Desethylreboxetine is widely used in scientific research due to its role as a metabolite of Reboxetine . Its applications include:

    Chemistry: Used in studies involving the synthesis and analysis of noradrenaline reuptake inhibitors.

    Biology: Employed in research on neurotransmitter systems and their regulation.

    Medicine: Investigated for its potential effects on mood disorders and other neurological conditions.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

    Reboxetine: The parent compound, a selective noradrenaline reuptake inhibitor.

    Desmethylimipramine: Another noradrenaline reuptake inhibitor with a similar mechanism of action.

    Atomoxetine: A selective noradrenaline reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder.

Uniqueness: Desethylreboxetine is unique due to its specific role as a metabolite of Reboxetine. It provides insights into the metabolic pathways and pharmacokinetics of Reboxetine, making it valuable for research purposes .

Properties

CAS No.

351330-75-1

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol

InChI

InChI=1S/C17H19NO3/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16/h1-9,16-19H,10-12H2/t16-,17-/m1/s1

InChI Key

PODXMAMDNUUSTL-IAGOWNOFSA-N

Isomeric SMILES

C1CO[C@H](CN1)[C@@H](C2=CC=CC=C2)OC3=CC=CC=C3O

Canonical SMILES

C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.